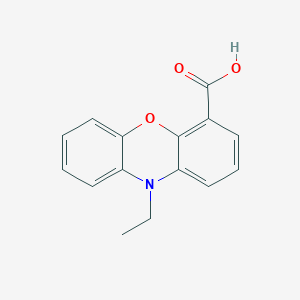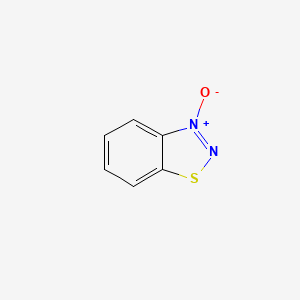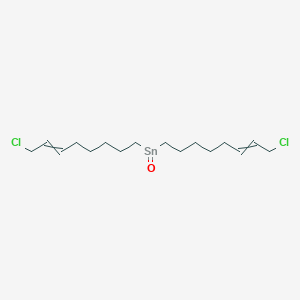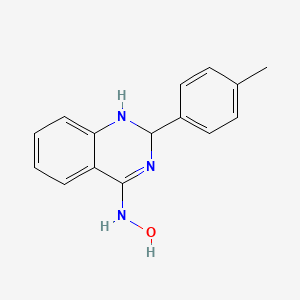
N-Hydroxy-2-(4-methylphenyl)-1,2-dihydroquinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxy-2-(4-methylphenyl)-1,2-dihydroquinazolin-4-amine is a compound of interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This compound belongs to the class of quinazoline derivatives, which are known for their diverse pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(4-methylphenyl)-1,2-dihydroquinazolin-4-amine typically involves the reaction of 2-aminobenzamide with 4-methylbenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization and hydroxylation to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
N-Hydroxy-2-(4-methylphenyl)-1,2-dihydroquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit distinct biological activities.
科学的研究の応用
N-Hydroxy-2-(4-methylphenyl)-1,2-dihydroquinazolin-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential pharmacological activities.
Biology: It is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of N-Hydroxy-2-(4-methylphenyl)-1,2-dihydroquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to therapeutic effects such as the suppression of tumor growth and inflammation.
類似化合物との比較
Similar Compounds
2-(4-Methylphenyl)-1,2-dihydroquinazolin-4-amine: Lacks the hydroxy group, which may affect its biological activity.
N-Hydroxy-2-phenyl-1,2-dihydroquinazolin-4-amine: Similar structure but with a different substituent on the aromatic ring.
Uniqueness
N-Hydroxy-2-(4-methylphenyl)-1,2-dihydroquinazolin-4-amine is unique due to the presence of both the hydroxy group and the 4-methylphenyl substituent. These structural features contribute to its distinct pharmacological properties and potential therapeutic applications.
特性
CAS番号 |
108732-45-2 |
|---|---|
分子式 |
C15H15N3O |
分子量 |
253.30 g/mol |
IUPAC名 |
N-[2-(4-methylphenyl)-1,2-dihydroquinazolin-4-yl]hydroxylamine |
InChI |
InChI=1S/C15H15N3O/c1-10-6-8-11(9-7-10)14-16-13-5-3-2-4-12(13)15(17-14)18-19/h2-9,14,16,19H,1H3,(H,17,18) |
InChIキー |
REDZGTMLTLAOBI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=N2)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


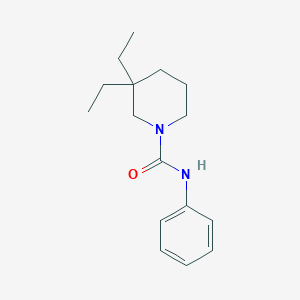
![3,6-Diphenyl-7H-[1,3]thiazolo[2,3-b][1,3,4]thiadiazin-4-ium bromide](/img/structure/B14325477.png)

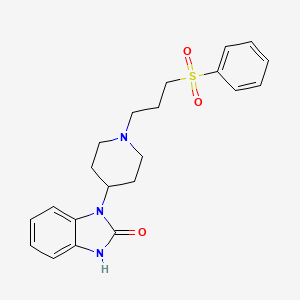
![[2-(2,3-Dibromo-3-phenylpropanoyl)phenyl]acetic acid](/img/structure/B14325492.png)
![4-{2-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]-1,3-dithian-2-yl}butan-1-ol](/img/structure/B14325496.png)
![4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylphenol](/img/structure/B14325500.png)

![Phenyl{bis[(phenylsulfanyl)methyl]}phosphane](/img/structure/B14325515.png)

![2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde](/img/structure/B14325547.png)
